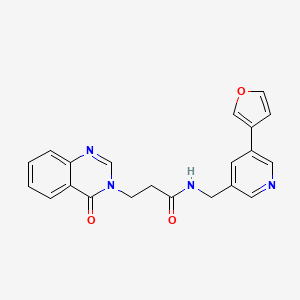

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic small molecule characterized by a hybrid structure combining a 4-oxoquinazolin-3(4H)-yl core, a propanamide linker, and a (5-(furan-3-yl)pyridin-3-yl)methyl substituent. The quinazolinone moiety is a pharmacophoric feature associated with diverse biological activities, including enzyme inhibition (e.g., enoyl-acyl carrier protein reductase (InhA) in tuberculosis ).

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c26-20(5-7-25-14-24-19-4-2-1-3-18(19)21(25)27)23-11-15-9-17(12-22-10-15)16-6-8-28-13-16/h1-4,6,8-10,12-14H,5,7,11H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWQGVQEUPHMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=CN=C3)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” likely involves multiple steps, including the formation of the furan, pyridine, and quinazolinone rings, followed by their coupling. Typical synthetic routes may include:

Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the Pyridine Ring: Pyridine rings are often synthesized via condensation reactions involving aldehydes and ammonia or amines.

Formation of the Quinazolinone Ring: This can be synthesized through the reaction of anthranilic acid derivatives with amides or nitriles.

Coupling Reactions: The final step involves coupling the different moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan and pyridine rings.

Reduction: Reduction reactions could target the quinazolinone moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, H2O2

Reducing Agents: NaBH4, LiAlH4

Substitution Reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in catalytic reactions.

Material Science: Potential use in the development of organic electronic materials.

Biology

Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

Therapeutic Agents: Could be investigated for its therapeutic effects in various diseases.

Industry

Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or G-protein coupled receptors.

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores

2-(4-Oxoquinazolin-3(4H)-yl)acetamide Derivatives

- Example: 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () Core: Quinazolinone with chloro and methyl substitutions. Linker: Acetamide (shorter than the target compound’s propanamide). Activity: Demonstrated potent InhA inhibition (MIC = 1.56 µg/mL against M. tuberculosis H37Rv) .

N-Substituted Quinazolinone Carboxamides

- Example: N-[(4-oxoquinazolin-3(4H)-yl)methyl]morpholine-4-carboxamide (18a, ) Core: Quinazolinone with a methylene-linked carboxamide. Substituent: Morpholine ring (polar, enhances solubility). Physical Properties: Melting point = 222–224°C; molecular weight = 288.3 g/mol .

Compounds with Heteroaromatic Substituents

Pyridinylmethyl-Aniline Derivatives

- Example : 4-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (6d, )

- Core : Isoxazole-aniline hybrid.

- Substituent : Pyridin-3-ylmethyl group (similar to the target’s pyridinylmethyl moiety).

- Synthesis : Achieved via Buchwald–Hartwig coupling (49% yield) .

- Comparison : The target’s furan substitution introduces an oxygen heteroatom, which may enhance hydrogen-bonding interactions compared to purely hydrocarbon substituents.

Thiazole- and Oxadiazole-Containing Amides

- Example: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c, ) Core: Oxadiazole-thiazole hybrid. Physical Properties: Melting point = 134–178°C; molecular weight = 375–389 g/mol . Comparison: The target compound lacks sulfur-based heterocycles, which may reduce metabolic liabilities associated with thiol oxidation.

SAR Insights :

- Quinazolinone Substitutions: Chloro and methyl groups enhance anti-tubercular activity .

- Linker Length : Propanamide (vs. acetamide) may improve membrane permeability.

- Heteroaromatic Substituents : Furan’s electron-rich nature could modulate target engagement vs. phenyl or morpholine groups.

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan moiety, a pyridine ring, and a quinazoline derivative. These structural components are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structures have shown potent cytotoxic effects against various cancer cell lines. A study demonstrated that certain pyrimidine derivatives exhibited IC50 values as low as 0.01 µM against Colo-205 cancer cells, indicating strong antiproliferative effects .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 16 | MCF-7 | 0.09 |

| Compound 16 | A549 | 0.03 |

| Compound 16 | Colo-205 | 0.01 |

| Compound 25 | RPTEC | <100 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. In particular, studies have reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at concentrations ranging from 200 µg/mL to 800 µg/mL .

Table 2: Antimicrobial Efficacy of Related Compounds

| Microbial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 200 |

| S. aureus | 400 |

| K. pneumoniae | 600 |

| C. albicans | >800 |

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or receptors critical for cancer cell proliferation and survival. It may also modulate signaling pathways associated with inflammation and immune response, making it a candidate for further investigation in therapeutic applications.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Anticancer Study : A recent study evaluated the cytotoxicity of a series of pyridine derivatives on various cancer cell lines, revealing that modifications in the chemical structure significantly influenced their anticancer properties .

- Antimicrobial Evaluation : Another research focused on the synthesis and antimicrobial testing of quinazoline derivatives, highlighting their effectiveness against multiple bacterial strains, thus supporting the potential use of similar structures in developing new antibiotics .

Q & A

Q. What synthetic routes are commonly employed to synthesize N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Step 1 : Cyclization of thiourea derivatives to form the quinazolinone core .

- Step 2 : Coupling of the furan-pyridine moiety via reductive amination or nucleophilic substitution .

- Step 3 : Introduction of the propanamide linker using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

- Optimization : Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 60–80°C, and inert atmosphere) are critical for yield enhancement .

Q. Table 1: Representative Synthetic Steps

| Step | Key Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | Thiourea, NaOH, reflux | Quinazolinone formation | 60–75% |

| 2 | 5-(Furan-3-yl)pyridin-3-ylmethanol, DCC | Amide bond formation | 45–65% |

| 3 | EDC, HOBt, DCM | Propanamide linkage | 70–85% |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the furan-pyridine and quinazolinone moieties. For example, aromatic protons in the quinazolinone ring appear at δ 7.8–8.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 407.15) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. Table 2: Key Analytical Parameters

| Technique | Critical Parameters | Application |

|---|---|---|

| ¹H NMR | DMSO-d₆, 400 MHz | Structural confirmation |

| HRMS | ESI+, 0.1% formic acid | Molecular ion verification |

| HPLC | 70:30 ACN:H₂O, 1 mL/min | Purity analysis |

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to kinase domains (e.g., EGFR tyrosine kinase). The quinazolinone moiety shows high affinity for ATP-binding pockets (docking score: −9.2 kcal/mol) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Pharmacophore Mapping : Identifies critical interactions (e.g., hydrogen bonds with Thr790/Met793 residues) .

Q. What strategies address low solubility during in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤0.1%) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility .

- Salt Formation : React with HCl or sodium citrate to generate hydrophilic salts .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .

Q. Table 3: Solubility Optimization Approaches

| Method | Conditions | Solubility Improvement |

|---|---|---|

| HP-β-CD | 10% w/v in PBS | 5-fold increase |

| PLGA NPs | Emulsion-solvent evaporation | 8-fold increase |

Q. How do structural modifications influence activity against drug-resistant pathogens?

- Methodological Answer :

- SAR Studies :

- Quinazolinone C4-Oxo : Critical for hydrogen bonding with bacterial dihydrofolate reductase (DHFR). Replacement with thione reduces activity by 90% .

- Furan Substituents : 3-Furan enhances penetration into Gram-negative biofilms (MIC: 2 µg/mL vs. E. coli) compared to 2-furan (MIC: 8 µg/mL) .

- Resistance Profiling : Serial passage assays over 20 generations show no significant MIC increase, suggesting low resistance potential .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.